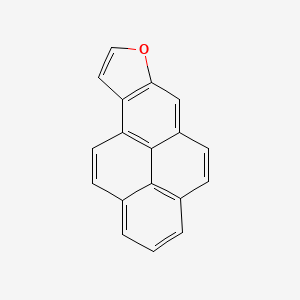

Pyreno(2,1-b)furan

Description

Pyreno[2,1-b]furan is a polycyclic aromatic compound comprising a pyrene core fused with a furan ring. Its extended π-conjugated system enables unique photophysical properties, such as high fluorescence quantum yields (up to 0.851) and two-photon absorption capabilities, making it valuable for optoelectronic applications . The compound is synthesized via a one-pot method involving pyrene-4,5-dione self-condensation, which offers efficiency and scalability compared to traditional multi-step approaches . Key photophysical parameters include absorption wavelengths (342–495 nm), large Stokes shifts (21 nm), and narrow bandgap energies (2.43–2.46 eV), as detailed in Table 1 .

Table 1: Photophysical Properties of Pyreno[2,1-b]furan Derivatives

| Compound | Absorption (nm) | Emission (nm) | Stokes Shift (nm) | ΦF | LUMO (eV) | HOMO (eV) | Bandgap (eV) |

|---|---|---|---|---|---|---|---|

| 2a | 348, 495 | 516, 550 | 21 | 0.839 | -2.33 | -4.76 | 2.43 |

| 2b | 342, 489 | 510, 543 | 21 | 0.851 | -2.49 | -4.95 | 2.46 |

Properties

CAS No. |

96918-24-0 |

|---|---|

Molecular Formula |

C18H10O |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

5-oxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),3,7,9,11(19),12,14,16-nonaene |

InChI |

InChI=1S/C18H10O/c1-2-11-4-5-13-10-16-14(8-9-19-16)15-7-6-12(3-1)17(11)18(13)15/h1-10H |

InChI Key |

ZBQZFRCGVXEYCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CO5)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyreno(2,1-b)furan can be synthesized through a one-pot synthesis method. The process involves a Sonogashira coupling reaction between 1,3,6,8-tetrabromo-2-hydroxypyrene and various phenyl acetylene derivatives, followed by in-situ formation of the furan ring . The reaction is typically catalyzed by palladium and requires specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the one-pot synthesis approach provides a scalable and efficient route for producing this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyreno(2,1-b)furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can exhibit altered photophysical properties and enhanced reactivity .

Scientific Research Applications

Pyreno(2,1-b)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyreno(2,1-b)furan exerts its effects is primarily through its photophysical properties. The compound exhibits strong π-π stacking interactions, leading to intense fluorescence and two-photon absorption. These properties are regulated by the electronic effects of substituents on the pyrene moiety, which influence the compound’s absorption and emission characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyreno[2,1-b]pyrrole vs. Pyreno[2,1-b]furan

Pyreno[2,1-b]pyrrole, a pyrrole-fused analog, shares structural similarities but differs in heteroatom composition (N vs. O). This variation significantly impacts functionality:

- Chemosensing: Pyreno[2,1-b]pyrrole exhibits selective fluoride ion detection via hydrogen bonding, causing visible fluorescence quenching (ΔΦF ~80%) . Pyreno[2,1-b]furan lacks comparable ion-sensing reports but excels in photostability and two-photon absorption .

- Electronic Properties: The pyrrole nitrogen enhances electron density, lowering LUMO levels (-3.1 eV vs. -2.33 eV for Pyreno[2,1-b]furan), favoring redox activity in sensors .

Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furan, a smaller analog with a naphthalene-furan framework, shares synthetic routes (e.g., metal-catalyzed cyclization) but diverges in applications:

- Pyreno[2,1-b]furan’s larger aromatic system may enhance DNA intercalation but also raises mutagenicity risks .

- Metabolism : Substituents like nitro or methoxy groups on naphtho[2,1-b]furan alter oxidative pathways. For example, 2-nitro derivatives undergo hepatic microsomal activation, forming mutagenic epoxides, whereas 7-methoxy derivatives resist benzene ring oxidation .

Benzo(a)pyrene Analogs

Pyreno[2,1-b]furan (FP2) and benzo(a)pyrene both feature a carcinogenic "bay region." FP2’s furan oxygen increases electrophilicity, enabling DNA adduct formation similar to benzo(a)pyrene-7,8-diol-9,10-epoxide . In contrast, Pyreno[4,5-b]furan (FP3), despite structural resemblance to non-carcinogenic benzo(e)pyrene, exhibits unique DNA reactivity due to steric effects, highlighting the role of 3D conformation in toxicity .

Photophysical and Electronic Comparison

- Quantum Yields: Pyreno[2,1-b]furan derivatives (ΦF = 0.839–0.851) outperform naphtho[2,1-b]furan-based fluorophores (ΦF < 0.5) due to reduced non-radiative decay in the rigid pyrene framework .

- Nonlinear Optics: Pyreno[2,1-b]furan’s two-photon absorption cross-section (δ ~500 GM) surpasses naphtho[2,1-b]furan derivatives, which prioritize SHG efficiency (e.g., 1.2× urea) for frequency doubling .

Key Research Findings

- Toxicity: Nitro-substituted Pyreno[2,1-b]furan analogs (e.g., R7000) show potent mutagenicity in lacI transgenic mice (mutation frequency = 6.2×10<sup>-5</sup>), emphasizing the need for structural optimization .

- Drug Design: Hybridizing Pyreno[2,1-b]furan with thiazole improves antibacterial activity (e.g., 4b inhibits E. coli at 4 µg/mL) by enhancing hydrophobic interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.